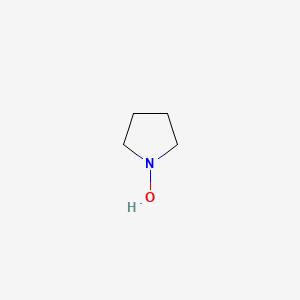

1-Hydroxypyrrolidine

Description

Significance of Hydroxylated Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Medicinal Chemistry

Hydroxylated pyrrolidine scaffolds are of paramount importance in both organic synthesis and medicinal chemistry due to their structural versatility and biological relevance. tandfonline.comunirioja.es These structures are considered privileged because they frequently appear in a vast number of biologically active alkaloids and pharmaceuticals. frontiersin.orgunirioja.es

In Organic Synthesis:

Hydroxylated pyrrolidines serve as crucial building blocks for the construction of complex molecules. cymitquimica.comchemicalpapers.com Their inherent chirality and multiple functional groups allow for the stereoselective synthesis of a wide range of organic compounds. researchgate.net For instance, they have been employed as catalysts in asymmetric synthesis, such as in the stereoselective reduction of ketones and in Diels-Alder reactions. unirioja.esacgpubs.org The development of synthetic methods to access diverse pyrrolidine skeletons is a significant area of research, as it accelerates the exploration of new chemical entities. nih.gov

In Medicinal Chemistry:

The pyrrolidine scaffold is a key component in numerous FDA-approved drugs. tandfonline.commdpi.com Its presence can significantly influence a molecule's pharmacokinetic properties, including bioavailability, metabolic stability, and oral absorption. tandfonline.com Hydroxy-functionalized pyrrolidines are particularly noteworthy as they can be viewed as analogues of sugars, where the furanose ring oxygen is replaced by a nitrogen atom. mdpi.com This structural mimicry makes them effective "iminosugars," capable of interacting with carbohydrate-related biological targets like glycosidase enzymes. unirioja.esmdpi.com Consequently, polyhydroxylated pyrrolidines have emerged as attractive compounds for the treatment of metabolic diseases and cancer. nih.gov The diverse biological activities associated with pyrrolidine-based compounds include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. tandfonline.comontosight.airesearchgate.net

Overview of Research Trajectories for 1-Hydroxypyrrolidine and Related Derivatives

Research concerning this compound and its derivatives is multifaceted, spanning from fundamental synthetic methodology to the exploration of their biological activities.

Synthetic Methodologies:

A significant portion of research focuses on the development of efficient and stereoselective methods for the synthesis of hydroxylated pyrrolidines. nih.govthieme-connect.com These methods often start from readily available chiral precursors like amino acids. unirioja.es For example, enantiospecific synthesis of highly substituted all-cis pyrrolidine derivatives has been achieved from serine. unirioja.es Other approaches include the ring contraction of pyridines and [3+2] cycloaddition reactions. nih.govthieme-connect.com The synthesis of 1-N-BOC-3-hydroxypyrrolidine, a key intermediate, has been a subject of process improvement to enhance yield and reduce costs. google.com

Applications as Building Blocks and Catalysts:

This compound and its derivatives are extensively used as versatile building blocks in the synthesis of more complex molecules and pharmacologically active compounds. cymitquimica.comchemicalpapers.comresearchgate.net They are also explored as organocatalysts for various asymmetric transformations, demonstrating high stereocontrol in reactions like Michael additions. rsc.orgacs.org

Biological and Pharmacological Investigations:

The structural similarity of hydroxylated pyrrolidines to carbohydrates has prompted extensive investigation into their potential as enzyme inhibitors. mdpi.comnih.gov For example, they have been designed as inhibitors of α-glucosidase and aldose reductase, enzymes relevant to metabolic disorders. nih.gov Furthermore, research has demonstrated that derivatives of 2-hydroxypyrrolidine exhibit promising antibacterial, anticancer, and larvicidal activities. symbiosisonlinepublishing.com The incorporation of the pyrrolidine ring into drug molecules is a strategy to improve water solubility and binding affinity to biological targets. mdpi.com Recent studies have also explored the potential of hydroxypyrrolidine derivatives as anti-HCV agents and in the development of constrained peptide mimics. researchgate.netnajah.edu

Foundational Research Contributions to Pyrrolidine Chemistry

The current understanding and application of pyrrolidine chemistry are built upon several foundational research contributions. Early work focused on establishing fundamental synthetic routes to the pyrrolidine core. A pivotal advancement has been the development of the [3+2] cycloaddition reaction of azomethine ylides with alkenes, which provides a powerful and versatile method for constructing the pyrrolidine ring with a high degree of stereocontrol. nih.gov

Another key area of foundational research has been the exploration of the pyrrolidine ring's conformational properties. The non-planar nature of the saturated five-membered ring, a phenomenon known as "pseudorotation," allows it to adopt various energetically favorable conformations. researchgate.net This three-dimensional flexibility is a crucial aspect that medicinal chemists leverage to explore the pharmacophore space and design molecules with specific biological profiles. researchgate.netresearchgate.net

Furthermore, the pioneering work on using pyrrolidine-based structures, such as proline and its derivatives, as organocatalysts has revolutionized the field of asymmetric synthesis. rsc.org This research demonstrated that small, chiral organic molecules could effectively catalyze stereoselective transformations, offering a valuable alternative to traditional metal-based catalysts.

The synthesis of N-Hydroxysuccinimide (NHS), a derivative of pyrrolidine, and its application as an activating reagent for carboxylic acids has been a cornerstone in peptide synthesis and bioconjugation chemistry. wikipedia.org The ability of NHS esters to efficiently form stable amide bonds is fundamental to the construction of peptides and the modification of proteins. wikipedia.org

Finally, the recognition of polyhydroxylated pyrrolidines as "azasugars" and their potential as glycosidase inhibitors has spurred significant research into their synthesis and biological evaluation, laying the groundwork for the development of new therapeutic agents. mdpi.comnih.gov

Interactive Data Table: Properties of N-Hydroxysuccinimide

| Property | Value | Source |

| IUPAC Name | This compound-2,5-dione | wikipedia.org |

| Synonyms | HOSu, NHS | wikipedia.orgsigmaaldrich.com |

| CAS Number | 6066-82-6 | wikipedia.orgsigmaaldrich.comchembk.com |

| Molecular Formula | C4H5NO3 | wikipedia.orgchembk.com |

| Molar Mass | 115.09 g/mol | wikipedia.orgchembk.com |

| Appearance | White crystalline solid | wikipedia.orgchembk.com |

| Melting Point | 95-98 °C | chembk.com |

| Solubility | Soluble in water, DMSO, methanol, acetone, DMF | chembk.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-5-3-1-2-4-5/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLUFVAFWWNXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207793 | |

| Record name | 1-Hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5904-62-1 | |

| Record name | 1-Hydroxypyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5904-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxypyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005904621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC71874 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3ED8F4KUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Hydroxypyrrolidine and Functionalized Analogues

Stereoselective Synthesis of 1-Hydroxypyrrolidine and Chiral Derivatives

The precise control of stereochemistry is paramount in the synthesis of chiral hydroxypyrrolidines, as the biological activity of these molecules is often dependent on their three-dimensional structure. Methodologies have been developed to control both the absolute configuration (enantioselectivity) and the relative stereochemistry between multiple stereocenters (diastereoselectivity).

Asymmetric Synthesis Approaches for Enantiopure Hydroxypyrrolidines

The generation of enantiomerically pure hydroxypyrrolidines is a significant goal in organic synthesis. Several key strategies have emerged to achieve this, including enzymatic processes, cyclization of chiral precursors, and reductive cyclizations.

Enzymatic hydroxylation represents a powerful tool for creating enantiopure alcohols. For instance, certain microbial strains can hydroxylate pyrrolidine (B122466) substrates with high stereoselectivity, providing access to enantiomerically pure 3-hydroxypyrrolidines which serve as valuable intermediates for pharmaceuticals. nih.gov

Another effective strategy involves the Cope-House cyclization of unsaturated hydroxylamines derived from chiral starting materials. In one approach, divinylcarbinol is subjected to a Sharpless asymmetric epoxidation to create a chiral epoxy-pentenol. Ring-opening of this epoxide with hydroxylamine (B1172632) leads to an intermediate N-(4-pentenyl)-hydroxylamine, which undergoes cyclization to yield enantiopure N-hydroxypyrrolidine-diols. researchgate.net

A convergent and highly stereoselective method for synthesizing 2,5-disubstituted 3-hydroxypyrrolidines involves the reductive annulation of β-iminochlorohydrins. These precursors are readily formed from β-ketochlorohydrins. This process allows for rapid access to 2,5-syn-pyrrolidines and has been successfully applied to the concise, three-step synthesis of the fungal metabolite (+)-preussin. researchgate.netacs.org

Furthermore, a streamlined strategy for the asymmetric synthesis of enantiopure pyrrolidines has been reported that relies on two consecutive C-H functionalization reactions. acgpubs.org The process begins with a regio- and stereoselective catalytic nitrene C-H insertion, followed by a diastereoselective cyclization via a 1,5-hydrogen atom transfer from a nitrogen-centered radical to form the pyrrolidine ring. acgpubs.org

| Asymmetric Method | Key Transformation | Precursor | Product | Reference(s) |

| Enzymatic Hydroxylation | Biohydroxylation | Pyrrolidine | Enantiopure 3-hydroxypyrrolidine | nih.gov |

| Cope-House Cyclization | Intramolecular cyclization | Unsaturated hydroxylamine from chiral epoxide | Enantiopure N-hydroxypyrrolidine-diol | researchgate.net |

| Reductive Annulation | Reductive cyclization | β-iminochlorohydrin | 2,5-disubstituted 3-hydroxypyrrolidine | researchgate.netacs.org |

| C-H Amination | Nitrene C-H insertion & 1,5-HAT cyclization | Simple hydrocarbons | Enantiopure pyrrolidine | acgpubs.org |

General Synthetic Strategies for Hydroxypyrrolidine Ring Formation

Beyond stereoselective methods, a range of general strategies exist for constructing the hydroxypyrrolidine ring system, often providing access to a variety of functionalized analogues.

Reduction-Based Protocols for Hydroxypyrrolidines

Reduction of cyclic precursors is a common and effective method for synthesizing hydroxypyrrolidines. A prominent example is the reduction of lactams. An industrial-scale synthesis for optically pure (S)-3-hydroxypyrrolidine involves the lactam cyclization of an ester derived from 4-amino-(S)-2-hydroxybutylic acid, followed by the reduction of the lactam's carbonyl group to yield the final product. google.com

Reductive amination also provides a pathway to hydroxypyrrolidines. A five-step, protecting-group-free synthesis of 2,3-cis substituted hydroxypyrrolidines utilizes a Vasella reductive amination as a key step, forming a primary amine that subsequently cyclizes. nih.gov Additionally, racemic N-Fmoc protected hydroxypyrrolidine can be synthesized by the reduction of the corresponding oxopyrroline. researchgate.net

| Reduction Method | Precursor | Key Reagent(s) | Product Type | Reference(s) |

| Lactam Reduction | Lactam compound | Sodium borohydride, Sulfuric acid | (S)-3-hydroxypyrrolidine | google.com |

| Reductive Amination | Alkenylamine precursor | alpha-picoline borane | 2,3-cis substituted hydroxypyrrolidine | nih.gov |

| Oxopyrroline Reduction | Oxopyrroline | Not specified | Racemic N-Fmoc protected hydroxypyrrolidine | researchgate.net |

One-Pot and Multicomponent Synthesis of Functionalized Hydroxypyrrolidines

One-pot and multicomponent reactions (MCRs) are highly efficient strategies that allow for the construction of complex molecules in a single synthetic operation, minimizing purification steps and saving resources.

A one-pot reaction involving 2-amino-thiadiazoles or thiazoles with 2,3-dihydrofuran (B140613), catalyzed by Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), transforms the amino group into a 2-hydroxy-pyrrolidine ring system in good to excellent yields. acgpubs.org

Cascade reactions also provide an elegant route to substituted pyrrolidines. An efficient one-pot nitro-Mannich/hydroamination cascade reaction, using a combination of base and gold(I) catalysts, yields substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivity. nih.gov

The Ugi four-component reaction is another powerful tool for generating molecular diversity. A protocol involving an Ugi reaction followed by cycloisomerization and dihydroxylation provides a convenient synthesis of 1,2-disubstituted-cis-3,4-dihydroxypyrrolidines. researchgate.net Similarly, asymmetric multicomponent reactions of optically active phenyldihydrofuran, N-tosyl imino esters, and silane (B1218182) reagents in a one-pot operation can produce highly substituted pyrrolidine derivatives diastereoselectively, creating up to three stereogenic centers in a single step. acs.org

Rearrangement Reactions in the Preparation of this compound-2,5-diones

Rearrangement reactions offer unique pathways to specific heterocyclic structures. A notable method for the synthesis of 3,4-disubstituted this compound-2,5-diones involves the reaction of 3-substituted coumarins with nitromethane (B149229). researchgate.netmdpi.com This process is believed to proceed through a sequence involving a Michael addition of nitromethane to the coumarin (B35378), followed by a rearrangement, possibly of the Nef-type, which leads to the formation of the five-membered dione (B5365651) ring. researchgate.netresearchgate.net This reaction provides a simple and convenient experimental procedure for accessing these important heterocyclic compounds. researchgate.netmdpi.com In some cases, the products of this rearrangement show high diastereoselectivity. researchgate.net The structure of this compound-2,5-dione is also known as N-Hydroxysuccinimide. wikipedia.org

Derivatization and Functionalization of this compound Precursors

The modification of this compound precursors is a pivotal strategy in medicinal and organic chemistry for the generation of a diverse array of functionalized analogues. These derivatization techniques enable the fine-tuning of physicochemical properties and biological activities, leading to the development of novel compounds with significant therapeutic potential. Key methodologies include the synthesis of dione and succinimide (B58015) structures, the preparation of bioactive scaffolds from hydroxyproline (B1673980), and the formation of complex N-substituted systems.

Synthesis of this compound-2,5-diones and Related Succinimides

This compound-2,5-dione, commonly known as N-hydroxysuccinimide (NHS), and its derivatives are fundamental building blocks in organic synthesis, particularly for the activation of carboxylic acids in peptide synthesis and bioconjugation. enamine.netwikipedia.org The synthesis of these succinimide structures can be achieved through several routes, often starting from succinic acid or its anhydride (B1165640).

A prevalent method involves the reaction of succinic anhydride with hydroxylamine or its hydrochloride salt. wikipedia.orgchembk.com This reaction is typically performed by heating the reactants together, which leads to the formation of the N-hydroxysuccinimide ring. chembk.com For instance, heating succinic anhydride with hydroxylamine hydrochloride, initially to 125 °C and then slowly to 160 °C, yields the desired product. chembk.com The crude product can be purified by recrystallization from solvents like ethyl acetate (B1210297) to afford the final product in yields around 44%. chembk.com

Alternatively, succinic acid can be used as a starting material. A method utilizing a solid base catalyst, Amberlyst A21, has been developed for the synthesis of N-hydroxysuccinimide from succinic acid and hydroxylammonium chloride in toluene. This approach achieved a yield of 42% with a selectivity of 65%. aip.org This catalytic system was also explored with other dicarboxylic acids, such as phthalic acid, which produced an acceptable yield of N-hydroxyphthalimide. aip.org

Novel synthetic strategies have also been reported. One such method describes the synthesis of 3,4-disubstituted this compound-2,5-diones from 3-substituted coumarins and nitromethane. mdpi.comresearchgate.net This process involves a Michael addition reaction followed by a rearrangement and a Nef reaction, providing a convenient route to variously substituted diones. mdpi.com

Furthermore, N-hydroxysuccinimide esters, which are activated esters, can be synthesized from carboxylic acids using a combination of triphenylphosphine, iodine, and triethylamine. nih.govacs.org This method avoids the need for carbodiimide (B86325) coupling agents and is suitable for a wide range of aromatic and aliphatic carboxylic acids, including α-amino acid derivatives. nih.govacs.org

The functionalization of the pyrrolidine-2,5-dione core has also been explored to create analogues with potential biological activity. For example, starting from 1-benzyloxy-3-bromopyrrolidin-2,5-dione, various 3-substituted derivatives have been synthesized. publish.csiro.au Michaelis–Arbusov reaction with trialkyl phosphites yields phosphonic esters, which can be further alkylated at the 3-position. Subsequent deprotection steps furnish the final 1-hydroxypyrrolidin-2,5-dione analogues. publish.csiro.au

Table 1: Synthesis of this compound-2,5-dione and Derivatives

| Starting Material(s) | Reagents & Conditions | Product | Yield | Reference(s) |

| Succinic anhydride, Hydroxylamine hydrochloride | Heat to 125-160°C | This compound-2,5-dione | 44% | chembk.com |

| Succinic acid, Hydroxylammonium chloride | Amberlyst A21, Toluene | This compound-2,5-dione | 42% | aip.org |

| 3-Substituted coumarins, Nitromethane | Base-catalyzed rearrangement | 3,4-Disubstituted this compound-2,5-diones | Varies | mdpi.comresearchgate.net |

| Carboxylic acids, N-Hydroxysuccinimide | I2/PPh3, Et3N | N-Hydroxysuccinimide esters | Varies | nih.govacs.org |

| 1-Benzyloxy-3-bromopyrrolidin-2,5-dione | 1) Trialkyl phosphite; 2) NaH, Alkyl halide; 3) H2/Pd-C | 3-Alkyl-1-hydroxypyrrolidin-2,5-diones | 52-85% (hydrogenolysis step) | publish.csiro.au |

Preparation of Hydroxyproline Derivatives as Bioactive Scaffolds

Hydroxyproline, a non-proteinogenic amino acid, serves as a versatile chiral building block for the synthesis of a wide range of bioactive molecules and complex scaffolds. researchgate.netresearchgate.netmdpi.com Its inherent stereochemistry and functional groups—a secondary amine, a carboxylic acid, and a hydroxyl group—allow for diverse chemical modifications. nih.govmsesupplies.com These derivatives are integral to the development of pharmaceuticals, including peptide antibiotics and angiotensin-converting enzyme (ACE) inhibitors. researchgate.netresearchgate.net

A key strategy in utilizing hydroxyproline is the selective functionalization of its hydroxyl group. For instance, selective O-acylation of trans-4-hydroxy-L-proline can be achieved using acyl chlorides in trifluoroacetic acid (TFA). researchgate.net This method has been used for the large-scale preparation of proline-based monomers and amphiphiles. researchgate.netpku.edu.cn The resulting products can be incorporated into polymers to create novel biomaterials. pku.edu.cn

Hydroxyproline is also a critical scaffold for creating conformationally constrained peptides and peptidomimetics. nih.govacs.org By introducing modifications, the proline ring can induce specific turns or secondary structures in a peptide chain, which is valuable for designing molecules that mimic the bioactive conformation of natural peptides. nih.gov For example, 4-hydroxyproline (B1632879) has been used as a "molecular scaffold" to design nonpeptidal mimetics of substance P by substituting its functional groups with pharmacophores that replicate the bioactive topology of the native peptide. nih.gov

The synthesis of various stereoisomers of hydroxyproline, such as (2S,3R)-3-hydroxyproline, has been achieved through stereocontrolled methods, often employing Sharpless asymmetric epoxidation as a key step. researchgate.net These unusual amino acids are components of several bioactive natural products and serve as scaffolds for diverse pharmaceuticals. researchgate.net

Furthermore, hydroxyproline derivatives are used to construct complex bioactive scaffolds for tissue engineering. rsc.orgnih.gov For example, scaffolds containing decellularized cartilage, which is rich in collagen and consequently hydroxyproline, have been shown to induce chondrogenesis of mesenchymal stem cells. nih.gov The hydroxyproline content is often used as a marker for collagen content in these engineered tissues. nih.gov Collagen mimetic peptides, often incorporating proline and hydroxyproline, are designed to self-assemble into triple helical structures, providing mechanical strength and biological cues in synthetic biomaterials. rsc.org The development of bioactive scaffolds from co-assembled short peptides derived from collagen and laminin, which feature hydroxyproline, highlights an advanced strategy for creating functional biomaterials that mimic the natural extracellular matrix. rsc.org

Table 2: Examples of Bioactive Scaffolds Derived from Hydroxyproline

| Hydroxyproline Derivative/Scaffold | Synthetic Strategy | Application/Significance | Reference(s) |

| O-Acyl-4-hydroxy-L-proline | Selective O-acylation with acyl chlorides in TFA | Monomers for novel proline polymers and amphiphiles | researchgate.netpku.edu.cn |

| Nonpeptidal Substance P Mimetics | Substitution of pharmacophores onto a 4-hydroxyproline scaffold | Mimicking bioactive conformation of substance P | nih.gov |

| (2S,3R)-3-Hydroxyproline | Sharpless asymmetric epoxidation and reductive cyclization | Constituent of bioactive compounds and pharmaceutical scaffold | researchgate.net |

| Decellularized Cartilage Scaffolds | Incorporation of hydroxyproline-rich cartilage matrix | Inducing chondrogenesis for cartilage tissue engineering | nih.govnih.gov |

| Collagen Mimetic Peptides | Self-assembly of (Pro-Hyp-Gly)n sequences | Creating synthetic extracellular matrix for tissue engineering | rsc.org |

Formation of Complex N-Substituted Hydroxypyrrolidine Systems

The synthesis of complex N-substituted hydroxypyrrolidine systems is a significant area of research due to the prevalence of this motif in biologically active alkaloids and pharmaceuticals. acgpubs.orgsymbiosisonlinepublishing.com These synthetic methods provide access to a wide array of derivatives with tailored properties.

One-pot reactions have proven to be an efficient strategy for synthesizing N-substituted 2-hydroxypyrrolidines. A method involving the reaction of various 2-amino-thiadiazoles or thiazoles with 2,3-dihydrofuran in the presence of cerium(III) chloride heptahydrate (CeCl3·7H2O) as a catalyst yields N-heteroaryl substituted 2-hydroxypyrrolidine derivatives in good to excellent yields. acgpubs.org This transformation occurs under mild conditions and has been shown to be general for a range of heterocyclic amines. acgpubs.org Similarly, a CeCl3-catalyzed C-N cross-coupling reaction between heterocyclic amines and cyclic enol ethers like 2,3-dihydrofuran provides access to N-substituted 2-hydroxypyrrolidine derivatives. researchgate.net

Reductive amination is another powerful tool for the construction of N-aryl-substituted pyrrolidines. A practical approach involves the successive reductive amination of diketones with anilines using an iridium-catalyzed transfer hydrogenation process. mdpi.com This method is notable for its potential to be performed on a large scale and its use of water as a solvent. mdpi.com

Electrochemical methods have also emerged for the functionalization of N-alkoxy-pyrrolidines. Anodic oxidation allows for the α-C(sp³)–H/N–H cross-coupling of N-alkoxycarbonyl pyrrolidines with various nitrogen nucleophiles. researchgate.net This catalyst-free approach enables the formation of α-amidated and α-pyrazolated pyrrolidines.

The synthesis of enantiopure 3-substituted pyrroline (B1223166) N-oxides can be achieved through a strategy involving the double nucleophilic displacement of dimesylates with hydroxylamine, followed by regioselective oxidation of the resulting 1-hydroxypyrrolidines. acs.org The regioselectivity of the oxidation is dependent on the electronic nature of the substituent at the 3-position. acs.org

Furthermore, optically pure (S)-3-hydroxypyrrolidine can be synthesized through multi-step sequences. One route involves the protection of the amine in a starting amino acid, reduction of the carboxylic acid, halogenation of the resulting alcohol, and subsequent intramolecular amine cyclization. google.com An alternative pathway proceeds via esterification, lactam cyclization, and finally, amide reduction to yield the target (S)-3-hydroxypyrrolidine. google.com These methods provide access to key chiral intermediates for more complex pharmaceutical targets.

Table 3: Synthetic Routes to Complex N-Substituted Hydroxypyrrolidine Systems

| Synthetic Method | Reactants | Catalyst/Reagents | Product Type | Reference(s) |

| One-pot Domino Reaction | 2-Amino-heterocycles, 2,3-Dihydrofuran | CeCl3·7H2O | N-Heteroaryl-2-hydroxypyrrolidines | acgpubs.orgresearchgate.net |

| Reductive Amination | Diketones, Anilines | Iridium complex, Formic acid | N-Aryl-substituted pyrrolidines | mdpi.com |

| Electrochemical C-H Amination | N-Alkoxycarbonyl pyrrolidines, N-nucleophiles | Anodic oxidation | α-Amidated/pyrazolated pyrrolidines | researchgate.net |

| Oxidation of Hydroxylamines | 1-Hydroxy-3-substituted-pyrrolidines | Oxidizing agent | 3-Substituted pyrroline N-oxides | acs.org |

| Multi-step Synthesis | Protected amino acid derivative | Various (reduction, halogenation, cyclization) | Optically pure (S)-3-hydroxypyrrolidine | google.com |

Mechanistic Insights into Reactions Involving 1 Hydroxypyrrolidine Species

Reaction Pathways in Hydroxypyrrolidine Synthesis

The formation of the 1-hydroxypyrrolidine ring system can be achieved through a variety of sophisticated chemical strategies. These methods often involve complex transformations that build the heterocyclic core with a high degree of control.

Nucleophilic addition and subsequent molecular rearrangements are cornerstone strategies for synthesizing substituted pyrrolidines. One notable method involves a rearrangement reaction of 3-substituted coumarins with nitromethane (B149229) to produce 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones. mdpi.comnih.gov The proposed mechanism for this transformation begins with a Michael addition, a type of conjugate nucleophilic addition, followed by a Nef-type rearrangement. researchgate.net The electronic properties of the substituent on the coumarin (B35378) ring influence the specific reaction pathway. mdpi.com

Another powerful approach is the multicomponent reaction, where several starting materials combine in a single operation. For instance, the synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones proceeds via an acid-catalyzed condensation of an aromatic aldehyde and aniline (B41778) to form an imine intermediate. beilstein-journals.org This iminium species is then attacked by the enol form of ethyl 2,4-dioxovalerate, acting as a nucleophile, to construct the pyrrolidine (B122466) framework. beilstein-journals.org

Furthermore, the synthesis of chiral 3-hydroxypyrrolidine can be achieved from precursors like chiral 1,2,4-tri-butanetriol derivatives. google.com This involves the reduction of a carboxylic acid group to a primary alcohol, activation of the alcohol into a leaving group, and subsequent intramolecular amine cyclization. google.com The cyclization step is a key nucleophilic substitution reaction that forms the pyrrolidine ring.

A distinct rearrangement mechanism involves the BF₃·Et₂O-induced decomposition of cyclic α-diazo-β-hydroxy ketones. mdpi.comsemanticscholar.org This cascade reaction proceeds through the generation of a highly reactive vinyl cation, which undergoes ring expansion and contraction via 1,2-methylene shifts to form an allylic cation. mdpi.comsemanticscholar.org This cation can then be trapped by various nucleophiles. In the presence of acetonitrile (B52724) as a solvent, the cation can be trapped to form a hydroxypyrrolidine intermediate, which then undergoes dehydration and aromatization. mdpi.comsemanticscholar.org

| Reaction Type | Starting Materials | Key Intermediates | Product | Reference(s) |

| Rearrangement | 3-Substituted Coumarins, Nitromethane | Michael Adduct | 3,4-Disubstituted this compound-2,5-dione | mdpi.comnih.govresearchgate.net |

| Multicomponent Reaction | Aromatic Aldehyde, Aniline, Ethyl 2,4-dioxovalerate | Iminium Species, Enol | 4-Acetyl-3-hydroxy-3-pyrroline-2-one | beilstein-journals.org |

| Cyclization | 4-Amino-1-bromo-(S)-2-butanol bromate (B103136) | - | (S)-3-hydroxypyrrolidine | google.com |

| Cascade Rearrangement | Cyclic α-Diazo-β-hydroxy Ketone | Vinyl Cation, Allylic Cation | Tetrahydrocyclopenta[c]pyrrole | mdpi.comsemanticscholar.org |

Tandem, or cascade, reactions provide an efficient route to complex heterocyclic structures by combining multiple bond-forming events in a single sequence. beilstein-journals.org A prominent strategy in this domain is the 1,3-dipolar cycloaddition. frontiersin.org Azomethine ylides, generated in situ from the condensation of an isatin (B1672199) and an amino acid like L-proline, can undergo cycloaddition with suitable dipolarophiles to construct polyheterocyclic spiro-pyrrolidine oxindoles. frontiersin.org

Another elegant tandem approach involves the condensation of hydroxylamine (B1172632) with haloaldehydes. rsc.org This reaction forms an oxime intermediate, which undergoes intramolecular cyclization by displacing the halide to generate a cyclic nitrone. This nitrone can then be trapped in situ via an intermolecular 1,3-dipolar cycloaddition with a dipolarophile to yield isoxazolidines, which are precursors to pyrrolidine derivatives. rsc.org The intramolecular version of this cycloaddition, starting with the introduction of a pent-4-enyl group to a nitrone, is also a known pathway to form bicyclic systems containing the pyrrolidine core. beilstein-journals.org

Tandem reactions can also combine different named reactions. For example, a sequence involving a Ugi multicomponent reaction followed by an intramolecular Diels-Alder [4+2] cycloaddition has been developed. beilstein-journals.org This allows for significant variation in the substituents of the final isoindole products. beilstein-journals.org Similarly, copper-catalyzed tandem reactions combining a 1,3-dipolar azide-alkyne cycloaddition (CuAAC) with a C-H activation step have been utilized to synthesize highly functionalized triazoles, showcasing the power of tandem catalysis. nih.gov

| Tandem/Cycloaddition Strategy | Key Reaction Steps | Reactants | Intermediate | Product Class | Reference(s) |

| 1,3-Dipolar Cycloaddition | Decarboxylation, Ylide formation, Cycloaddition | Isatin, L-proline, Coumarin | Azomethine ylide | Spiro-pyrrolidine oxindoles | frontiersin.org |

| Cascade Cycloaddition | Condensation, Cyclization, Intermolecular Cycloaddition | Haloaldehyde, Hydroxylamine, Dipolarophile | Oxime, Cyclic nitrone | Isoxazolidines | rsc.org |

| Intramolecular Cycloaddition | Grignard Addition, Oxidation, Cycloaddition | 5,5-dialkyl-1-pyrroline N-oxides, 4-pentenylmagnesium bromide | N-hydroxypyrrolidine, Ketonitrone | Hexahydro-1H-cyclopenta[c]isoxazoles | beilstein-journals.org |

| Ugi/Diels-Alder Tandem | Ugi reaction, Intramolecular [4+2] cycloaddition | Vinylfuran derivatives, Amine, Isonitrile, Acid | Ugi adduct | Furo[2,3-f]isoindole derivatives | beilstein-journals.org |

Nucleophilic Addition and Rearrangement Mechanisms

Investigation of this compound Oxidation Reactions

The oxidation of N-hydroxypyrrolidines is a key transformation that leads to other important functional groups. A primary oxidation pathway for N-hydroxypyrrolidines involves their conversion to the corresponding nitrones. beilstein-journals.org For example, N-hydroxypyrrolidines generated from the reaction of nitrones with Grignard reagents can be oxidized to new nitrones. beilstein-journals.org This conversion can be accomplished by bubbling air through the reaction solution, often in the presence of a catalyst such as a copper-ammonia complex (Cu(NH₃)₄²⁺). beilstein-journals.org

The general principle of oxidation involves the removal of hydrogen and/or the addition of oxygen. labce.com In the case of converting a hydroxylamine (like this compound) to a nitrone, the reaction is a dehydrogenation, converting the N-OH group to an N-oxide with a carbon-nitrogen double bond. labce.com The mechanism can be influenced by various factors, including the specific oxidizing agent and reaction conditions. For instance, the oxidation of related sulfur compounds by acidic bromate proceeds through intermediate sulfenic, sulfinic, and sulfonic acids before reaching the final sulfate (B86663) product. acs.org This stepwise oxidation provides a model for how the nitrogen in this compound might undergo progressive oxidation under strong oxidizing conditions. A postulated mechanism for the oxidation of some N-hydroxypyrrolidines involves coordination of the nitrogen atom to the oxidizing agent, such as iodine. researchgate.net

Mechanistic Studies of this compound-2,5-dione (N-Hydroxysuccinimide) Reactivity

This compound-2,5-dione, more commonly known as N-hydroxysuccinimide (NHS), is a crucial reagent in organic synthesis and bioconjugation, primarily due to the unique reactivity of its ester derivatives. wikipedia.orgchemicalbook.com

When NHS esters are used in aqueous solutions, particularly at physiological or slightly alkaline pH (pH 7.2-9), the desired reaction with amines (aminolysis) is in direct competition with the hydrolysis of the ester. nih.govthermofisher.com This hydrolysis regenerates the carboxylic acid and releases N-hydroxysuccinimide, reducing the efficiency of the intended conjugation. nih.govacs.org

The hydrolysis of NHS ester monolayers has been shown to follow a reaction mechanism that involves an initial nucleation step, rather than a simple pseudo-first-order reaction rate. nih.govacs.org This indicates that the reaction's progression is highly dependent on the packing and defects within the molecular layer. nih.govacs.org Kinetic studies have revealed that the heterogeneous rate constant for hydrolysis (kₕ) can be significantly higher—by over three orders of magnitude—than the rate constant for aminolysis (kₐ). acs.org This disparity underscores that under conditions of low protein concentration, physical adsorption may be more likely than covalent linkage via the NHS ester. nih.gov The rate of this alkaline hydrolysis can be monitored by observing the decrease in infrared spectral bands associated with the NHS group over time. acs.org

| Parameter | Description | Significance | Reference(s) |

| Competing Reaction | Hydrolysis of the NHS ester competes with aminolysis in aqueous buffers. | Reduces the efficiency of covalent bond formation with amines. | nih.govacs.org |

| pH Dependence | Reaction is typically performed between pH 7.2 and 9. | Balances amine nucleophilicity (deprotonated state) with the rate of ester hydrolysis. | nih.govthermofisher.com |

| Hydrolysis Mechanism | Proposed to follow a nucleation-step mechanism on surfaces. | Indicates a strong dependence on interfacial packing and defects. | nih.govacs.org |

| Kinetic Rates | The heterogeneous hydrolysis rate constant (kₕ) is much larger than the aminolysis rate constant (kₐ). | Suggests hydrolysis is a kinetically favored but undesirable pathway. | acs.org |

The primary role of N-hydroxysuccinimide in organic synthesis is to act as an activating reagent for carboxylic acids. wikipedia.orgchemicalbook.com A carboxylic acid will typically react with an amine to form a simple acid-base salt. However, when activated with NHS, the carboxylic acid is converted into an NHS ester (also called a succinimidyl ester). wikipedia.org This active ester is significantly more reactive towards nucleophilic attack by primary amines, leading to the efficient formation of a stable amide bond. glenresearch.com

The activation process typically involves mixing the carboxylic acid with NHS in an anhydrous solvent and adding a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org The coupling agent facilitates the formation of the NHS ester, which is stable enough to be isolated, purified, and stored at low temperatures in the absence of water. wikipedia.org

The mechanism of the subsequent coupling reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. glenresearch.com This forms a tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide moiety as a good leaving group and forming the desired stable amide linkage. glenresearch.com This strategy is widely employed for modifying proteins and peptides with labels or other functional groups. chemicalbook.comnih.gov

Stereochemical Investigations and Chiral Properties of 1 Hydroxypyrrolidine Derivatives

Determination of Relative and Absolute Configurations

The precise three-dimensional arrangement of atoms, known as stereochemistry, is a fundamental aspect of the chemical and biological properties of 1-hydroxypyrrolidine derivatives. Determining both the relative and absolute configurations of these chiral molecules is crucial for understanding their function and for applications in areas such as drug development. unacademy.com

A variety of sophisticated analytical techniques are employed to elucidate the stereochemistry of these compounds. unacademy.com Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for determining the relative configuration of substituents on the pyrrolidine (B122466) ring. researchgate.networdpress.com Techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect (nOe) difference spectroscopy provide information about the connectivity and spatial proximity of protons, respectively, which helps in deducing the relative arrangement of atoms. wordpress.comlongdom.orgnih.gov For instance, the temperature dependence of cis- and trans-vicinal spin-spin coupling constants in the NMR spectrum can be used to determine the configuration of substituents in saturated 5-membered rings. researchgate.net

For the unambiguous determination of the absolute configuration, which describes the exact spatial arrangement of atoms, X-ray crystallography is considered the gold standard for crystalline compounds. unacademy.com This technique provides a detailed three-dimensional map of the molecule, confirming the absolute stereochemistry. mdpi.comnih.govnih.gov For example, the absolute configuration of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate was determined using X-ray diffraction. researchgate.net

In cases where suitable crystals for X-ray analysis cannot be obtained, other methods are utilized. Vibrational circular dichroism (VCD) has been successfully used to determine the absolute configuration of novel disubstituted pyrrolidine acids in solution. nih.gov This technique, in conjunction with quantum chemical calculations, compares experimental and calculated spectra to assign the absolute stereochemistry. nih.govmdpi.com Similarly, comparing experimental and calculated Electronic Circular Dichroism (ECD) spectra can also establish the absolute configurations of chiral centers. mdpi.com Chemical derivatization can also be employed to facilitate the determination of absolute configuration by creating a new compound with properties more amenable to analysis. mdpi.com

Table 1: Methods for Determining Stereochemistry of this compound Derivatives

| Method | Type of Configuration Determined | Principle |

| X-ray Crystallography | Absolute | Diffraction pattern of a single crystal reveals the precise 3D arrangement of atoms. nih.gov |

| NMR Spectroscopy | Relative | Analyzes the magnetic properties of atomic nuclei to determine connectivity and spatial relationships between atoms. researchgate.networdpress.com |

| Vibrational Circular Dichroism (VCD) | Absolute | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov |

| Electronic Circular Dichroism (ECD) | Absolute | Measures the differential absorption of left and right circularly polarized UV-Vis light. mdpi.com |

| Chemical Derivatization | Relative & Absolute | Converts the analyte into a diastereomer with different physical properties, aiding separation and analysis. mdpi.com |

Impact of Stereochemistry on Molecular Interactions and Biological Activity

The specific three-dimensional arrangement of atoms in this compound derivatives, their stereochemistry, profoundly influences how they interact with other molecules, which in turn dictates their biological activity. ijpsjournal.com Since many biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule. nih.govgoogle.com

The constrained cyclic structure of the pyrrolidine ring, combined with the specific orientation of the hydroxyl group and other substituents, makes these compounds valuable scaffolds in medicinal chemistry. This defined stereochemistry is crucial for mimicking natural amino acids while providing increased conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.

For example, the stereochemistry of this compound derivatives is a key factor in their ability to inhibit enzymes. Studies on pyrrolidine-based iminosugar derivatives as inhibitors of α-glucosidase have shown that the spatial arrangement of hydroxyl groups on the pyrrolidine ring is critical for inhibitory activity. uc.pt The most potent inhibitor in one study was a trans-3,4-dihydroxypyrrolidine derivative, highlighting the importance of the relative stereochemistry of the hydroxyl groups. uc.pt Molecular docking studies have further revealed that even a slight rotation of some compounds within the enzyme's binding pocket, dictated by their stereochemistry, can lead to a complete loss of inhibitory activity. uc.pt

Similarly, the stereochemistry of pyrrolidine derivatives has been shown to be critical for their antiviral activity. Derivatives of (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid have demonstrated inhibitory effects against viral neuraminidases, with the specific stereoconfiguration being essential for this activity. In the context of anticancer research, the stereochemical configuration of metal complexes with chiral ligands, including those derived from pyrrolidines, can significantly impact their antiproliferative effects. ijpsjournal.com

The influence of stereochemistry extends to pharmacokinetic properties as well. The absorption, distribution, and metabolism of chiral drugs can be stereoselective. google.com For instance, active transport mechanisms that carry compounds into cells can differentiate between enantiomers, leading to different absorption rates. google.com

Table 2: Influence of Stereochemistry on the Biological Activity of Pyrrolidine Derivatives

| Biological Target/Activity | Example Derivative Class | Observation |

| α-Glucosidase Inhibition | 1-Benzyl-3,4-dihydroxypyrrolidines | The trans configuration of the hydroxyl groups showed the most promising inhibitory activity. uc.pt |

| Antiviral (Neuraminidase Inhibition) | (3S,4R)-4-Hydroxypyrrolidine-3-carboxylic acid derivatives | The specific stereochemistry is crucial for the observed inhibitory effects. |

| Anticancer Activity | Metal complexes with chiral ligands | Stereochemistry can influence the mode of action and antiproliferative potency. ijpsjournal.com |

| Drug Transport | Chiral 3-hydroxypyridin-4-one derivatives | Active transport proteins can exhibit stereoselective recognition, affecting drug absorption. google.com |

Chiral Recognition and Enantiomeric Purity Assessment

Chiral recognition, the ability to distinguish between enantiomers, is fundamental in the analysis of this compound derivatives, particularly for ensuring enantiomeric purity, which is a critical aspect in the pharmaceutical industry. researchgate.netrsc.org Various analytical methods have been developed for this purpose, with chromatographic and spectroscopic techniques being the most prominent.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for separating enantiomers. researchgate.netchiralpedia.com These CSPs create a chiral environment within the chromatographic column, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. tripod.com This differential interaction results in different retention times for each enantiomer, allowing for their separation and quantification. tripod.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, and cyclodextrin-based CSPs have proven effective in resolving enantiomers of various pyrrolidine derivatives. mdpi.comnih.gov For example, a high resolution value of 9.56 was achieved for 1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid using a carboxymethyl-β-cyclodextrin-based CSP. mdpi.com

Another HPLC-based approach is the indirect method, where the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral stationary phase. chiralpedia.com

NMR spectroscopy also offers powerful methods for assessing enantiomeric purity. researchgate.net The use of chiral solvating agents (CSAs) is a common technique. rsc.orgmdpi.com In the presence of a CSA, the enantiomers of a chiral analyte form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. researchgate.net For instance, BINOL derivatives have been used as CSAs for the enantiopurity determination of amines. rsc.org Another NMR-based method involves using a chiral derivatizing agent, such as Mosher's reagent, to convert the enantiomers into diastereomers with distinguishable NMR signals. researchgate.net

More recently, novel techniques like electrochemical chiral sensors have been developed for the identification of enantiomers. researchgate.net A sensor synthesized from 3D-reduced graphene oxide, chitosan, and bovine serum albumin was able to recognize the enantiomers of 1-Boc-3-hydroxypyrrolidine, demonstrating a significant difference in the oxidation peak currents between the R- and S-enantiomers. researchgate.netresearchgate.net Circular dichroism (CD) spectroscopy is another method that can be used for the high-throughput determination of enantiopurity. nsf.gov

Table 3: Methods for Chiral Recognition and Enantiomeric Purity Assessment of this compound Derivatives

| Method | Principle | Application Example |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. chiralpedia.comtripod.com | Resolution of 1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes in solution results in distinct NMR signals for each enantiomer. mdpi.com | Enantiopurity determination of amines using BINOL derivatives. rsc.org |

| Electrochemical Chiral Sensors | Differential electrochemical response of enantiomers upon interaction with a chiral sensor surface. researchgate.net | Recognition of 1-Boc-3-hydroxypyrrolidine enantiomers. researchgate.netresearchgate.net |

| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left and right-handed circularly polarized light. nsf.gov | High-throughput screening of enantiomeric excess in amines, including 3-hydroxypyrrolidine. nsf.gov |

| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. rsc.org | Monitoring reaction selectivity and determining enantiomeric excess of Michael adducts. rsc.org |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Hydroxypyrrolidine Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-hydroxypyrrolidine compounds, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative provides information on the chemical environment, number, and connectivity of protons. For instance, in 2,5-diphenyl-N-hydroxypyrrolidine, the protons on the pyrrolidine (B122466) ring appear as multiplets at approximately δ = 1.83 ppm and δ = 2.26 ppm. psu.edu The chemical shifts and coupling patterns are crucial for determining the substitution pattern and stereochemistry of the pyrrolidine ring. psu.edusymbiosisonlinepublishing.com In derivatives like 1-(quinolin-3-yl)pyrrolidin-2-ol, the proton of the hydroxyl group gives a characteristic singlet at δ = 9.14 ppm. symbiosisonlinepublishing.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. This allows for the confirmation of the carbon skeleton and the identification of functional groups. mdpi.com In 1-(pyrazin-2-yl)piperidin-2-ol, a related six-membered ring compound, the carbon atoms of the piperidine (B6355638) ring resonate at δ = 93, 49, 38, 27, and 21 ppm. symbiosisonlinepublishing.com Two-dimensional NMR techniques such as HSQC and HMBC are often employed to correlate proton and carbon signals, which aids in the unambiguous assignment of all atoms in the structure. mdpi.comhmdb.cahmdb.ca

Interactive Data Table: Representative NMR Data for this compound Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 2,5-diphenyl-N-hydroxypyrrolidine | CDCl₃ | 1.83 (m, 2H), 2.26 (m, 2H), 3.98 (m, 1H), 7.2-7.4 (m, 10H) | Not explicitly provided |

| 1-(quinolin-3-yl)pyrrolidin-2-ol | DMSO-d₆ | 9.14 (s, 1H, OH), 8.5-8.7 (m, 2H, quinoline), 7.5-8.0 (m, 4H, quinoline), 4.7 (t, 1H), 3.3-3.5 (m, 2H), 2.1-2.3 (m, 2H), 1.8-2.0 (m, 2H) | Not explicitly provided |

| 1-(pyrazin-2-yl)piperidin-2-ol | DMSO-d₆ | 9.14 (s, 1H, OH), 8.31-8.52 (m, 2H, pyrazine), 4.61 (q, 1H), 3.23-3.40 (m, 2H), 2.10-2.30 (m, 2H), 1.60-1.70 (m, 2H), 1.43-1.52 (m, 2H) | 161, 151, 141 (pyrazine), 93, 49, 38, 27, 21 (piperidine) |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound compounds. It also provides valuable structural information through the analysis of fragmentation patterns. tutorchase.com

Under electron impact (EI) ionization, the molecule loses an electron to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) gives the molecular weight. libretexts.org This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The fragmentation of cyclic amines like pyrrolidine often involves cleavage of the bonds adjacent to the nitrogen atom. libretexts.org For this compound derivatives, characteristic fragments may arise from the loss of the hydroxyl group (-OH), water (H₂O), or parts of the substituent on the nitrogen atom. gla.ac.uk The analysis of these fragment ions helps to piece together the structure of the original molecule. libretexts.org For example, in the mass spectrum of 1-(pyrazin-2-yl)piperidin-2-ol, a peak at m/z = 179 corresponds to the protonated molecular ion (M+1)⁺. symbiosisonlinepublishing.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key vibrational frequencies for this compound compounds include:

O-H Stretch: A broad and often strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (-OH). udel.edu In 2,5-diphenyl-N-hydroxypyrrolidine, this band appears at 3535 cm⁻¹. psu.edu

C-H Stretch: Absorptions between 3000 and 2850 cm⁻¹ indicate the presence of aliphatic C-H bonds within the pyrrolidine ring. udel.edu For 2,5-diphenyl-N-hydroxypyrrolidine, these are observed at 2869 and 2840 cm⁻¹. psu.edu

C-N Stretch: The stretching vibration of the C-N bond typically appears in the fingerprint region, often between 1250 and 1020 cm⁻¹.

C-O Stretch: The C-O stretching vibration for the hydroxyl group is usually found in the 1300-1000 cm⁻¹ range. udel.edu

The presence and position of these bands can confirm the identity of the functional groups within the molecule. udel.edu

Interactive Data Table: Key IR Absorption Bands for this compound Derivatives

| Compound | O-H Stretch (cm⁻¹) | C-H (aliphatic) Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

| 2,5-diphenyl-N-hydroxypyrrolidine | 3535 | 2869, 2840 | 3056, 3028 (aromatic C-H), 1595, 1502 (C=C aromatic) |

| (R)-1-N-Boc-3-hydroxypyrrolidine | ~3400 (broad) | ~2970, 2880 | ~1680 (C=O of Boc group) |

| 1-(quinolin-3-yl)pyrrolidin-2-ol | ~3400 (broad) | Not specified | Not specified |

Electronic Spectroscopy (UV-Vis) and Fluorescence Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the simple this compound core does not have strong absorptions in the UV-Vis range, the introduction of chromophoric substituents can lead to characteristic absorption bands. acs.org For example, derivatives containing aromatic rings, such as 2,5-diphenyl-N-hydroxypyrrolidine, will exhibit absorptions corresponding to the π-π* transitions of the phenyl groups. psu.edu

Fluorescence spectroscopy is particularly useful for studying derivatives of this compound that are linked to fluorescent moieties. google.com The fluorescence properties, including the emission wavelength and quantum yield, can be sensitive to the local environment, such as solvent polarity and pH. acs.orgresearchgate.net For some nitroxide radical derivatives, their reduction to the corresponding hydroxylamine (B1172632) (a this compound derivative) can lead to a significant increase in fluorescence intensity. researchgate.net This "off-on" switching of fluorescence has applications in the development of fluorescent probes. acs.org

X-ray Diffraction for Solid-State Structural Analysis

For crystalline this compound compounds, single-crystal X-ray diffraction provides the most definitive structural information. malvernpanalytical.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. mdpi.comresearchgate.net The resulting crystal structure can reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the physical properties of the solid. researchgate.net The crystal structure of derivatives can confirm the relative stereochemistry of substituents on the pyrrolidine ring, as demonstrated in the analysis of cis-2,6-disubstituted N-hydroxy-N'-arylpiperazines. psu.edu

Chromatographic Methods for Separation and Purity Analysis (HPLC, TLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of reactions and to get a preliminary assessment of purity. psu.edu The retention factor (Rf) value is dependent on the polarity of the compound and the solvent system used.

Column Chromatography: This technique is widely used for the preparative separation and purification of this compound derivatives from reaction mixtures. psu.edu Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate (B1210297). psu.edu

High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and is used for both analytical and preparative purposes. nih.gov Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is often employed. sielc.compjmhsonline.com The purity of a sample can be accurately determined by measuring the area of the peak corresponding to the compound. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable this compound derivatives. vwr.com It is often coupled with a mass spectrometer (GC-MS) to provide both separation and identification of the components in a mixture. nih.govacgpubs.org

Advanced Surface Analytical Techniques (XPS, ToF-SIMS) for Thin Film Analysis

When this compound-containing molecules are part of a thin film or a modified surface, specialized surface-sensitive techniques are required for their characterization.

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information from the top few nanometers of a surface. phi.com It can be used to confirm the presence of nitrogen and oxygen from the this compound moiety and to analyze the chemical environment of these atoms. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive technique that provides detailed molecular information from the outermost monolayer of a sample. filab.frresearchgate.net It can identify molecular fragments characteristic of the this compound structure, offering a more specific identification than XPS. phi.comresearchgate.net The combination of XPS and ToF-SIMS is powerful for characterizing organic thin films and understanding surface chemistry. phi.com

Computational and Theoretical Approaches in 1 Hydroxypyrrolidine Research

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1-hydroxypyrrolidine research, DFT is frequently employed to calculate optimized molecular geometries, spectroscopic features, and electronic properties.

Researchers have utilized DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p), to determine the most stable conformations of hydroxypyrrolidine derivatives. rawdatalibrary.net These calculations provide optimized structural parameters such as bond lengths and angles, which have shown good correlation with experimental data obtained from X-ray diffraction (XRD). rawdatalibrary.net This agreement validates the computational model and allows for reliable prediction of structures for which experimental data is unavailable.

Beyond structural analysis, DFT is crucial for understanding the electronic behavior of these molecules. Key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. rawdatalibrary.net A smaller gap generally implies higher reactivity. Natural Bond Orbital (NBO) analysis, another DFT-based method, is used to study hyperconjugative interactions, charge delocalization, and the stability arising from intramolecular hydrogen bonds. researchgate.net These electronic insights are fundamental for predicting how a molecule will interact with its biological target.

Table 1: Application of DFT in Pyrrolidine (B122466) Derivative Analysis

| Computational Method | Basis Set | Investigated Properties | Key Findings |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Optimized geometry, vibrational frequencies, HOMO-LUMO analysis, NBO analysis | Good correlation between calculated and XRD structural parameters; identification of intramolecular interactions and electronic stability. rawdatalibrary.netresearchgate.net |

| TD-DFT | Triple-ζ basis set | Electronic absorption spectra, circular dichroism | Reproduction of experimental spectra, allowing for conformational analysis in solution. acs.org |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are central to understanding how this compound-based ligands interact with biological targets, typically proteins. openaccessjournals.comnih.gov Docking simulations predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. openaccessjournals.com

In one study, derivatives of 3-hydroxypyrrolidine were investigated as inhibitors of rat intestinal α-glucosidase. uc.pt Molecular docking calculations were performed using GOLD software to place the compounds into the enzyme's active site. The results revealed that the hydroxyl group of the pyrrolidine ring plays a significant role in forming hydrogen bonds with key amino acid residues, which is crucial for the inhibitory activity. uc.pt Similarly, docking studies of 3-hydroxypyrrolidine derivatives as Spindlin1 inhibitors predicted that the hydroxy group engages in hydrogen bonding with Tyr177 in the binding pocket. mdpi.com

These simulations allow researchers to visualize and analyze interactions at an atomic level, providing a rational basis for the observed biological activity. mdpi.com The docking score, a numerical value representing the binding affinity, is often used to rank potential inhibitors before their synthesis, saving time and resources. researchgate.net

Table 2: Examples of Docking Studies with Hydroxypyrrolidine Derivatives

| Ligand Type | Target Protein | Docking Software | Key Findings |

|---|---|---|---|

| 3-Hydroxypyrrolidine derivatives | Rat intestinal α-glucosidase | GOLD 5.1.0 | Hydroxyl groups form critical hydrogen bonds in the active site, influencing inhibitory potency. uc.pt |

| 3-Hydroxypyrrolidine moiety | Spindlin1 | Not Specified | Hydroxy group predicted to form a hydrogen bond with Tyr177. mdpi.com |

| Hydroxypyrrolidine derivatives | α-Glucosidase | GLIDE (Schrödinger) | Docking results corroborated experimental findings, showing more promising interactions than standard drugs. researchgate.net |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.orgmdpi.com These models are developed by finding statistical correlations between calculated molecular descriptors (representing structural, electronic, or physicochemical features) and experimentally measured activities or properties. nih.govnih.gov

A QSAR analysis was instrumental in a study of quinolone derivatives featuring a 3-amino-4-methoxypyrrolidine substituent. jst.go.jp The analysis predicted that these pyrrolidine derivatives would exhibit higher antibacterial activities compared to analogs with different heterocyclic rings. Subsequent synthesis and testing confirmed these predictions, demonstrating the predictive power of the QSAR model. The study also highlighted how configurational and chiral aspects of the substituents on the pyrrolidine ring strongly influenced antibacterial activity, a finding that can be incorporated into future QSAR models. jst.go.jp

The development of a robust QSAR/QSPR model involves several steps: data set preparation, calculation of molecular descriptors, variable selection, model building using statistical methods like multiple linear regression (MLR), and rigorous validation. mdpi.complos.org A validated model can then be used to predict the activity of unsynthesized compounds, guiding the design of more potent or suitable molecules. springernature.comnih.gov

Table 3: QSAR/QSPR Modeling Principles

| Model Type | Input Data | Output | Application in Research |

|---|---|---|---|

| QSAR | Molecular descriptors (e.g., electronic, steric, hydrophobic) | Predicted biological activity (e.g., IC₅₀, Ki) | Predicts potency of new compounds, elucidates mechanisms of action. nih.govscispace.com |

Advanced Computational Chemistry for Design and Prediction of this compound Behavior

Beyond initial docking, more advanced computational methods are used to refine predictions and gain a deeper understanding of the dynamic behavior of ligand-receptor complexes. Molecular Dynamics (MD) simulations, for instance, simulate the movements of atoms in the complex over time, providing insights into its stability and conformational changes. mdpi.com

In studies of Spindlin1 inhibitors, rescoring docking poses with Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations was successful in discriminating between active and inactive compounds. mdpi.com MM-GBSA is a method used to calculate the binding free energy of a ligand to a protein, offering a more accurate estimation of binding affinity than docking scores alone. researchgate.net

The process often involves:

Initial Docking : To generate a plausible starting pose of the ligand in the protein's active site. chemrxiv.org

Molecular Dynamics (MD) Simulation : The docked complex is subjected to an MD simulation (e.g., for 100 nanoseconds) to allow the system to relax and explore relevant conformations. This confirms the stability of the ligand-protein interactions over time. researchgate.net

Binding Free Energy Calculation : Methods like MM-GBSA are applied to the MD trajectory to calculate the average binding free energy, which can be correlated with experimental activity. mdpi.comresearchgate.net

These advanced techniques account for protein flexibility and the influence of solvent, providing a more realistic and dynamic picture of the molecular recognition process. chemrxiv.org

Homology Modeling in Ligand-Protein Interaction Studies

Experimental 3D structures of target proteins, determined by methods like X-ray crystallography, are not always available. In such cases, homology modeling (or comparative modeling) is a computational technique used to generate a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). uctm.edu

This approach was employed in the study of 3-hydroxypyrrolidine derivatives as α-glucosidase inhibitors. uc.pt Since the crystal structure of rat intestinal α-glucosidase was not available, a homology model was constructed using the MOE (Molecular Operating Environment) software. The quality of the generated model was validated using tools like Ramachandran plots, which assess the stereochemical quality of the protein backbone. uc.pt

Once a reliable model of the target protein is built and validated, it can be used for molecular docking studies to investigate ligand-protein interactions, just as an experimental structure would be. nih.gov This integrated approach of homology modeling followed by docking is a powerful strategy in structure-based drug design when the target structure is unknown. uctm.edunih.gov

Table 4: Homology Modeling Workflow

| Step | Description | Tools/Methods | Validation |

|---|---|---|---|

| 1. Template Selection | Identifying a known protein structure (template) with high sequence similarity to the target sequence. | BLAST, Swiss-Model | Sequence identity, E-value, query coverage. uctm.edubiointerfaceresearch.com |

| 2. Sequence Alignment | Aligning the target sequence with the template sequence. | ClustalW | Manual inspection and adjustment based on conserved regions. biointerfaceresearch.com |

| 3. Model Building | Generating the 3D coordinates of the target protein based on the alignment and the template structure. | MOE, MODELLER | Building backbone, loops, and side chains. uc.ptbiointerfaceresearch.com |

Biological Activities and Pharmacological Applications of 1 Hydroxypyrrolidine Derivatives

Antimicrobial, Antifungal, and Larvicidal Properties

Derivatives of 1-hydroxypyrrolidine have demonstrated significant potential as antimicrobial, antifungal, and larvicidal agents. Research has identified several compounds with potent activity against a range of pathogens, including drug-resistant strains.

One notable example is the hydroxypyrrolidine alkaloid, preussin (B1679086). mdpi.comnih.govnih.gov Isolated from the marine sponge-associated fungus Aspergillus candidus KUFA 0062, preussin has shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. mdpi.comnih.gov Its activity extends to methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values of 32 μg/mL for these challenging pathogens. mdpi.comnih.govnih.gov Preussin also contributes to the reduction of biofilm formation in Gram-negative bacteria like Escherichia coli. mdpi.comnih.gov

Synthetic 2-hydroxypyrrolidine derivatives have also been evaluated for their bioactivity. researchgate.netsymbiosisonlinepublishing.com In one study, 1-(quinolin-3-yl) pyrrolidin-2-ol (B7900541) exhibited strong antimicrobial effects against various bacterial strains, achieving a maximum zone of inhibition of 28 ± 0.14 mm against E. coli. researchgate.netsymbiosisonlinepublishing.comsemanticscholar.org Furthermore, this class of compounds has shown promising larvicidal properties. researchgate.netsymbiosisonlinepublishing.com Specifically, 1-(quinolin-3-yl) pyrrolidin-2-ol demonstrated 60% larvicidal activity against Anopheles larvae and 53% against Culex larvae, highlighting its potential for vector control. researchgate.netsymbiosisonlinepublishing.comsemanticscholar.org Other studies have confirmed that various 1-hydroxypyrrolidin-2,5-dione derivatives possess significant antibacterial and antifungal capabilities. publish.csiro.auacgpubs.orgtandfonline.com

The antifungal potential is further underscored by research into related iminosugars containing a pyrrolidine (B122466) core, which have shown potent activity against Candida albicans, in some cases exceeding that of the established antifungal drug amphotericin B. acs.org

Table 1: Antimicrobial and Larvicidal Activity of Selected this compound Derivatives

| Compound/Derivative | Activity Type | Target Organism(s) | Key Findings | References |

|---|---|---|---|---|

| Preussin | Antibacterial | S. aureus, E. faecalis, MRSA, VRE | MIC value of 32 μg/mL against MRSA and VRE. | mdpi.com, nih.gov, nih.gov |

| Biofilm Inhibition | E. coli | Reduces biofilm formation. | mdpi.com, nih.gov | |

| 1-(quinolin-3-yl) pyrrolidin-2-ol | Antibacterial | E. coli | Maximum inhibition zone of 28 ± 0.14 mm. | researchgate.net, semanticscholar.org, symbiosisonlinepublishing.com |

| Larvicidal | Anopheles sp., Culex sp. | 60% activity against Anopheles, 53% against Culex. | researchgate.net, semanticscholar.org, symbiosisonlinepublishing.com | |

| Spiro-iminosugars (with pyrrolidine core) | Antifungal | Candida albicans | More potent than the drug amphotericin B. | acs.org |

Enzyme and Receptor Modulatory Effects